2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol
Overview
Description
2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol is a heterocyclic compound that features both a furan ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol typically involves the reaction of 2-furylhydrazine with ethyl acetoacetate to form 3-(2-furyl)-1H-pyrazole. This intermediate is then reacted with ethylene oxide under basic conditions to yield the final product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and pressure, and using continuous flow reactors to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Reagents such as thionyl chloride (SOCl₂) for halogenation or amines for amination.
Major Products Formed
Oxidation: Formation of 2-[3-(2-furyl)-1H-pyrazol-1-yl]ethanone.
Reduction: Formation of 2-[3-(tetrahydro-2-furyl)-1H-pyrazol-1-yl]-1-ethanol.
Substitution: Formation of 2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-chloroethane or 2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-aminoethane.
Scientific Research Applications
2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol involves its interaction with specific molecular targets and pathways. For instance, its anti-cancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound’s anti-inflammatory effects could be due to its interaction with signaling pathways that regulate inflammation .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-furyl)-1H-pyrazole
- 2-(furan-2-yl)-1,3-dioxolan-4-yl)methanol
- 2-(furan-2-yl)-1,3-dioxan-5-ol
Uniqueness
2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol is unique due to the presence of both a furan and a pyrazole ring in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-[3-(furan-2-yl)pyrazol-1-yl]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-6-5-11-4-3-8(10-11)9-2-1-7-13-9/h1-4,7,12H,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZLHILUYAZRBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C=C2)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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